molecular formula C8H18O<br>CH3(CH2)6CH2OH<br>CH3(CH2)5CH(OH)CH3<br>C8H18O<br>C8H18O B041247 Octanol CAS No. 111-87-5

Octanol

Cat. No. B041247
CAS RN: 111-87-5
M. Wt: 130.23 g/mol
InChI Key: KBPLFHHGFOOTCA-UHFFFAOYSA-N
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Description

Octanol, also known as 1-octanol, is a fatty alcohol with the chemical formula C8H18O. It is used in the manufacture of perfumes, flavorings, and as a solvent. Octanol is also a key component in the octanol-water partition coefficient, a parameter used to predict the distribution of organic compounds between aqueous and organic phases, which is crucial in environmental science and pharmacokinetics.

Synthesis Analysis

Octanol can be synthesized through various methods, including the hydrogenation of octanal, a process that involves the reduction of the aldehyde group to an alcohol. Electrochemical synthesis is another method, where octanol is produced as a by-product in the electrochemical reduction of carboxylic acids or their derivatives. This method is considered environmentally friendly due to its high selectivity and the use of electricity as a clean energy source (Kang et al., 2015).

Molecular Structure Analysis

Octanol is characterized by its long carbon chain, which is responsible for its hydrophobic nature. The presence of the hydroxyl group makes it partially soluble in water, enabling it to act as a non-ionic surfactant. This dual nature is crucial for its role in partitioning phenomena in both environmental and biological systems.

Chemical Reactions and Properties

Octanol undergoes typical alcohol reactions, including esterification, oxidation, and dehydration. Its chemical properties are significantly influenced by its octanol-air partition coefficient (KOA), which predicts its behavior in atmospheric environments. The KOA of octanol is used to describe the volatility and partitioning behavior of semi-volatile organic compounds in the air and aerosols, providing insights into atmospheric chemistry and pollution dispersion modeling (Finizio et al., 1997).

Scientific Research Applications

  • Analytical Chemistry : 1-Octanol serves as an excellent preconcentration medium for headspace analysis of volatile compounds in an aqueous matrix by gas chromatography or gas chromatography/mass spectrometry (Theis et al., 2001).

  • Biomedical Research : It affects the velocity of propagating action potentials in guinea pig papillary muscles, altering the maximal rate of rise in a biphasic manner, which has implications for studying heart diseases (Cole et al., 1988).

  • Chemical Industry : 1-Octanol is used as a plasticizer, precursor in linear low-density polyethylene production, and growth inhibitor of tobacco plant suckers (Hernández Lozada et al., 2020).

  • Diesel Engine Performance : Higher alcohol blends like octanol and decanol can lower peak cylinder pressure, increase peak heat release rate, and improve brake thermal efficiency in diesel engines (Seeniappan et al., 2021).

  • Environmental Studies : The 1-octanol/water partition coefficient is crucial in environmental fate evaluations and pharmaceutical design (Garrido et al., 2009).

  • Bioproduction : Improved enzymes and environmental conditions in engineered Synechocystis sp. PCC 6803 significantly increased 1-octanol productivity, demonstrating its potential in biotechnological applications (Yunus et al., 2021).

  • Medical Research : 1-Octanol significantly decreased tremor amplitude in essential tremor patients without significant side effects, suggesting its potential therapeutic applications (Bushara et al., 2004).

Safety And Hazards

Octanol is generally considered safe for most applications, but it can cause mild skin and eye irritation and should be handled with care . It is slightly toxic to aquatic life and, if released in large amounts into the environment, can cause harm .

Future Directions

The Global Octanol Market size is expected to grow from $1.40 billion in 2020 to $2.12 billion by 2028, at a CAGR of 4.6% . This indicates a promising future for Octanol in various industries.

properties

IUPAC Name

octan-1-ol
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InChI

InChI=1S/C8H18O/c1-2-3-4-5-6-7-8-9/h9H,2-8H2,1H3
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InChI Key

KBPLFHHGFOOTCA-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCO
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Molecular Formula

C8H18O, Array
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DSSTOX Substance ID

DTXSID7021940
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Molecular Weight

130.23 g/mol
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Physical Description

Octanol appears as a clear colorless liquid with a penetrating aromatic odor. Insoluble in water and floats on water. Vapors heavier than air. Vapors may irritate the eyes, nose, and respiratory system., Liquid, Colorless liquid with a rose-like or lemon-like odor; [AIHA], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid/sharp fatty-citrus odour
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Boiling Point

383 °F at 760 mmHg (USCG, 1999), 194.7 °C, 194.00 to 196.00 °C. @ 760.00 mm Hg, 194-195 °C
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Flash Point

178 °F (USCG, 1999), 81.1 °C, 178 °F (81 °C) (Closed cup), 81 °C c.c.
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Solubility

In water, 540 mg/L at 25 °C, Miscible in ethanol, ether; soluble in carbon tetrachloride, Miscible with chloroform, mineral oil; immiscible with glycerol, SOL IN PROPYLENE GLYCOL., 0.54 mg/mL, Solubility in water, mg/l at 20 °C: 0.30 (very poor), soluble in most fixed oils, propylene glycol; insoluble in glycerin, 1 ml in 5 ml 50% alcohol (in ethanol)
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Density

0.829 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8262 g/cu cm at 25 °C, Relative density (water = 1): 0.83, 0.822-0.830
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Vapor Density

4.5 (AIR= 1), Relative vapor density (air = 1): 4.5
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Vapor Pressure

0.07 [mmHg], Vapor pressure, Pa at 20 °C: 8.7
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Mechanism of Action

The effect of various alkanols on the central nervous system was studied by using rat brain synaptosomal membranes as an in vitro model. The activity of (Ca2+/Mg2+)ATPase and the membrane fluidity were determined. The n-alkanols exhibited an increased molar inhibition of the ATPase activity with an increase in the carbon chain length up to 1-octanol. 1-octanol and 1-decanol caused a biphasic effect on the ATPase activity depending on the alkanol concentration, whereas 1-dodecanol caused a stimulation of the ATPase activity. All alkanols studied caused an increased fluidity of the membrane ... /These/ results indicate that the effect of alkanols on the ATPase activity depends on changes in the border layer between the membrane and the surrounding medium and on a binding of the alkanols to the enzyme molecule ... The two-way effect of 1-octanol and 1-decanol and the stimulatory effect of 1-dodecanol indicate that more mechanisms are involved ... Changes in the membrane fluidity do not seem to be a prerequisite of the ATPase inhibition., ... Studies indicate that T-type calcium channels (T-channels) in the thalamus are cellular targets for general anesthetics. Here, we recorded T-currents and underlying low-threshold calcium spikes from neurons of nucleus reticularis thalami (nRT) in brain slices from young rats and investigated the mechanisms of their modulation by an anesthetic alcohol, 1-octanol. We found that 1-octanol inhibited native T-currents at subanesthetic concentrations with an IC(50) of approximately 4 muM. In contrast, 1-octanol was up to 30-fold less potent in inhibiting recombinant Ca(V)3.3 T-channels heterologously expressed in human embryonic kidney cells. Inhibition of both native and recombinant T-currents was accompanied by a hyperpolarizing shift in steady-state inactivation, indicating that 1-octanol stabilized inactive states of the channel. To explore the mechanisms underlying higher 1-octanol potency in inhibiting native nRT T-currents, we tested the effect of the protein kinase C (PKC) activator phorbol 12-myristate 13-acetate (PMA) and PKC inhibitors. We found that PMA caused a modest increase of T-current, whereas the inactive PMA analog 4alpha-PMA failed to affect T-current in nRT neurons. In contrast, 12-(2-cyanoethyl)-6,7,12,13-tetrahydro-13-methyl-5-oxo-5H-indolo(2,3-a)pyrrolo(3,4-c)-carbazole (Go 6976), an inhibitor of calcium-dependent PKC, decreased baseline T-current amplitude in nRT cells and abolished the effects of subsequently applied 1-octanol. The effects of 1-octanol were also abolished by chelation of intracellular calcium ions with 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid. Taken together, these results suggest that inhibition of calcium-dependent PKC signaling is a possible molecular substrate for modulation of T-channels in nRT neurons by 1-octanol.
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Product Name

1-Octanol

Color/Form

Colorless liquid

CAS RN

111-87-5, 68603-15-6, 67700-96-3, 220713-26-8
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Explanation Creative Commons CC BY 4.0

Melting Point

5 °F (USCG, 1999), -14.7 °C, -15.5 °C
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Record name Octanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001183
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Explanation Creative Commons CC BY 4.0

Synthesis routes and methods

Procedure details

The photoreceptors of Comparative Examples (2) through (8) were obtained in the same manner as Example 1 except that 1-heptanol, 1-octanol, ethylene glycol, 1,2-butanediol, 1,2-hexanediol, glycerin and 1,16-hexadecanediol were used in place of 1,4-butanediol.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Octanol
Reactant of Route 2
Octanol
Reactant of Route 3
Octanol
Reactant of Route 4
Octanol
Reactant of Route 5
Reactant of Route 5
Octanol
Reactant of Route 6
Octanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.